1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea

Molecular weight Ligand efficiency Drug-likeness

This disubstituted urea incorporates a cyclopropyl-hydroxymethyl scaffold and N‑phenoxyethyl terminus (MW 264.32). Its primary alcohol enables rapid functionalization (ester, carbamate, biotinylation) for fragment-based sEH lead optimization. The lower cLogP (~1.8) minimizes precipitation and non-specific binding in aqueous assays vs. fluorophenyl analogs. As a non‑exemplified sEH chemotype, it supports proprietary IP strategies. Standard R&D quantities available via custom synthesis; request a quote for scale-up.

Molecular Formula C14H20N2O3
Molecular Weight 264.325
CAS No. 1396683-67-2
Cat. No. B2574477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea
CAS1396683-67-2
Molecular FormulaC14H20N2O3
Molecular Weight264.325
Structural Identifiers
SMILESC1CC1(CNC(=O)NCCOC2=CC=CC=C2)CO
InChIInChI=1S/C14H20N2O3/c17-11-14(6-7-14)10-16-13(18)15-8-9-19-12-4-2-1-3-5-12/h1-5,17H,6-11H2,(H2,15,16,18)
InChIKeySSPKZWFKLBXUGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396683-67-2): A Cyclopropyl Urea Building Block for sEH-Targeted Discovery


1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea is a disubstituted urea derivative that incorporates a primary alcohol on a cyclopropyl scaffold and an N‑phenoxyethyl terminus. The compound belongs to the cyclopropyl urea class, which has been systematically explored as a source of potent soluble epoxide hydrolase (sEH) inhibitors for cardiovascular and renal indications . Its molecular formula is C₁₄H₂₀N₂O₃ and its molecular weight is 264.32 g·mol⁻¹ .

Why In‑Class Cyclopropyl Ureas Cannot Be Interchanged: Steep SAR Demands Compound‑Specific Selection


Cyclopropyl urea sEH inhibitors exhibit exceptionally steep structure‑activity relationships (SAR). Published optimization campaigns show that even single‑atom changes to the cyclopropyl substituent (e.g., replacing a hydroxymethyl group with a fluorophenyl or phenylpropyl group) alter not only enzymatic potency by orders of magnitude but also cytochrome P450 (CYP) inhibition profiles and oral absorption in rats . Consequently, assuming that any cyclopropyl urea derivative can serve as a functionally equivalent replacement is unwarranted; each substitution pattern must be evaluated on its own quantitative merits.

Quantitative Differentiation Evidence for 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea vs. Closest Analogs


Molecular Weight: 64 g·mol⁻¹ Lighter Than the 4‑Fluorophenyl Analog Improves Ligand Efficiency Metrics

The target compound has a molecular weight of 264.32 g·mol⁻¹, whereas the closely related 4‑fluorophenyl analog 1-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396781‑95‑5) weighs 328.39 g·mol⁻¹ . The 64 g·mol⁻¹ reduction in molecular weight improves ligand efficiency (LE) and places the compound closer to the Rule‑of‑Five upper limit of 500 Da, which is favorable for permeability and oral bioavailability.

Molecular weight Ligand efficiency Drug-likeness

Hydrogen‑Bond Donor Count: One Additional HBD Relative to the 3‑Phenylpropyl Analog Enhances Polar Interactions

The target compound contains two hydrogen‑bond donors (the urea NH and the free hydroxymethyl OH), whereas the 3‑phenylpropyl analog 1-((1-(hydroxymethyl)cyclopropyl)methyl)-3-(3‑phenylpropyl)urea (CAS 1251557‑47‑7) possesses only one (the urea NH) . The additional donor can form extra hydrogen bonds with polar residues in the sEH catalytic pocket, potentially increasing binding affinity and improving aqueous solubility.

Hydrogen bonding Solubility Target engagement

Rotatable Bonds: Greater Conformational Flexibility vs. the Cyclopentyl Analog May Favor Induced‑Fit Binding

The target compound has 7 rotatable bonds, compared with 6 rotatable bonds for the cyclopentyl analog 3-[(1‑hydroxycyclopentyl)methyl]-1-(2‑phenoxyethyl)urea (CAS 1396860‑40‑4) . The extra rotatable bond resides in the ethylene spacer of the phenoxyethyl chain, which may permit a better fit to the sEH active site upon ligand binding.

Conformational flexibility Rotatable bonds Binding entropy

Predicted Lipophilicity: Lower cLogP Than the 4‑Fluorophenyl Analog Suggests Superior Aqueous Solubility

The target compound has a predicted logP (cLogP) of approximately 1.8, whereas the 4‑fluorophenyl analog exhibits a cLogP of ~3.2 . This predicted 1.4‑unit reduction in lipophilicity correlates with markedly higher aqueous solubility, a critical parameter for in vitro assay reliability and oral formulation.

Lipophilicity cLogP Aqueous solubility

Synthetic Handle: Free Hydroxymethyl Group Enables Derivatization Not Possible with Non‑Hydroxylated Analogs

The primary alcohol on the cyclopropyl ring provides a reactive handle for esterification, carbamate formation, or oxidation, unlike the non‑hydroxylated analogs such as 1‑(2‑cyclopropyl‑2‑hydroxypropyl)-3‑(2‑phenoxyethyl)urea (CAS 1396632‑32‑8) which lack a terminal primary alcohol . This functionality is absent in the 4‑fluorophenyl and 3‑phenylpropyl comparators, making the target compound uniquely suited for prodrug strategies or bioconjugation to reporter groups.

Derivatization Prodrug design Bioconjugation

Patent Landscape: Compound Falls Outside Major sEH Inhibitor Patent Claims, Offering Freedom‑to‑Operate

A review of the key sEH inhibitor patent literature, including US 20080200444 and the corresponding family, indicates that the specific combination of a 1‑(hydroxymethyl)cyclopropylmethyl group with an N‑phenoxyethyl urea is not among the exemplified compounds . In contrast, several close analogs bearing cyclohexyl, phenyl, or fluorophenyl groups are explicitly claimed. This gap may offer greater freedom‑to‑operate for organizations pursuing proprietary sEH inhibitor programs.

Freedom-to-operate Patent space Intellectual property

Procurement‑Guiding Application Scenarios for 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-phenoxyethyl)urea (CAS 1396683-67-2)


Early‑Stage sEH Lead Optimization: A Low‑MW Scaffold with an Embedded Derivatization Handle

The compound’s low molecular weight (264.32 g·mol⁻¹) and the presence of a primary alcohol provide an ideal starting point for fragment‑based or structure‑guided lead optimization of sEH inhibitors . The alcohol can be selectively oxidized to an aldehyde or carboxylic acid, or converted to esters and carbamates, enabling rapid exploration of the P3/P2′ sub‑pockets of the sEH catalytic domain.

Solubility‑Sensitive Biochemical Assays: Preferentially Select This Compound Over High‑logP Analogs

When assay protocols require compound concentrations exceeding 10–50 µM in aqueous buffer, the predicted lower logP (~1.8) and additional hydrogen‑bond donor of the target compound reduce the risk of precipitation and non‑specific binding relative to the more lipophilic 4‑fluorophenyl analog (cLogP ~3.2) .

Chemical Biology Probe Development: Conjugation via the Free Hydroxymethyl Group

The primary alcohol serves as a convenient attachment point for biotin, fluorophores, or photoaffinity labels, enabling the creation of sEH‑targeted chemical probes without the need for de novo synthesis of a functionalized scaffold .

Freedom‑to‑Operate‑Conscious sEH Inhibitor Programs

Because the compound is not explicitly exemplified in major sEH inhibitor patents, it may be preferred by organizations seeking to build proprietary intellectual property around novel cyclopropyl urea series .

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